molecular formula C8H7N3O3 B1626144 Methyl 1H-benzotriazole-1-carboxylate, 3-oxide CAS No. 76266-27-8

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

Cat. No.: B1626144
CAS No.: 76266-27-8
M. Wt: 193.16 g/mol
InChI Key: FJAORCXXKUNDMQ-UHFFFAOYSA-N
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Description

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide is a heterocyclic organic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It is known for its unique structure, which includes a benzotriazole ring fused with a carboxylate and an oxide group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide typically involves the reaction of 1H-benzotriazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide involves its interaction with molecular targets through its benzotriazole ring. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .

Comparison with Similar Compounds

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide can be compared with other benzotriazole derivatives, such as:

Properties

IUPAC Name

methyl 3-oxidobenzotriazol-3-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(12)10-6-4-2-3-5-7(6)11(13)9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAORCXXKUNDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456894
Record name Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76266-27-8
Record name Methyl 1H-benzotriazole-1-carboxylate, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76266-27-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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